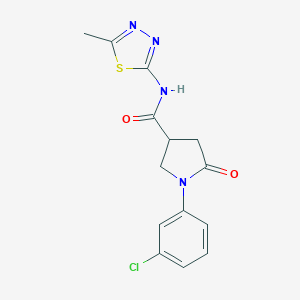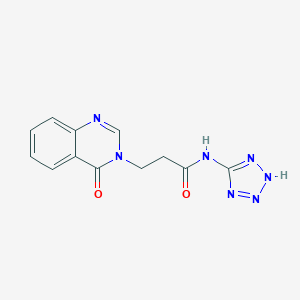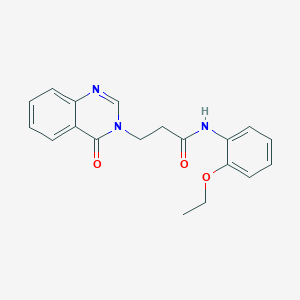
N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. FPOP is a small molecule that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific target proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to interact with specific proteins in cells, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its potential use as a fluorescent probe for protein structure analysis. N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and purify, making it a useful tool for various laboratory experiments. However, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide-based probes for the analysis of protein-protein interactions. Additionally, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be further studied for its potential use as a therapeutic agent for cancer and other diseases. Further research could also focus on improving the solubility and bioavailability of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide for use in various applications.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-fluorobenzoyl chloride with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a base, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit promising anticancer activity by inhibiting the growth of cancer cells. N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential use as a fluorescent probe for protein structure analysis.
Propiedades
Fórmula molecular |
C18H16FN3O2 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H16FN3O2/c19-14-8-4-9-15(12-14)20-16(23)10-5-11-17-21-18(22-24-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,23) |
Clave InChI |
BWOMUEUMAJMYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)